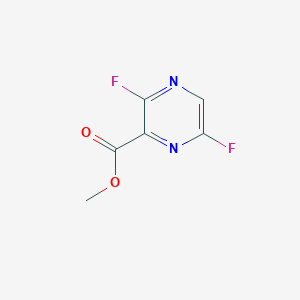

Methyl 3,6-difluoropyrazine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,6-difluoropyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZOKSMLAGXOJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CN=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356783-26-1 | |

| Record name | Methyl 3,6-difluoropyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to the Synthesis and Characterization of Methyl 3,6-difluoropyrazine-2-carboxylate: A Keystone Building Block for Modern Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Methyl 3,6-difluoropyrazine-2-carboxylate is a pivotal heterocyclic building block in contemporary medicinal chemistry. The strategic incorporation of fluorine atoms onto the pyrazine core significantly modulates the physicochemical properties of derivative compounds, enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound. We will explore the prevalent synthetic strategies, focusing on the halogen exchange (Halex) reaction, and delve into the analytical techniques required to verify the compound's structure and purity, including NMR spectroscopy, mass spectrometry, and chromatography. This document is intended to serve as an in-depth technical resource for researchers engaged in the synthesis of novel pharmaceutical agents.

Introduction: The Strategic Importance of Fluorinated Pyrazines

The pyrazine moiety is a common scaffold in numerous biologically active compounds, including several approved drugs.[4] The introduction of fluorine, an element with high electronegativity and a small atomic size, has become a cornerstone of modern drug design.[1][3] Fluorination can drastically alter a molecule's properties in several beneficial ways:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile.[1]

-

Enhanced Potency: Fluorine's electron-withdrawing nature can modify the pKa of nearby functional groups, leading to stronger interactions with biological targets.[1]

-

Improved Bioavailability: The substitution of hydrogen with fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes.[1]

Given these advantages, fluorinated heterocycles like this compound are highly sought-after intermediates for the synthesis of novel therapeutics in areas such as oncology, infectious diseases, and neurology.[2][5]

Synthetic Pathways and Methodologies

The most common and industrially scalable approach to synthesizing this compound involves a multi-step sequence starting from a dichlorinated precursor, followed by a nucleophilic aromatic substitution (SNA) reaction known as the Halex (Halogen Exchange) reaction.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks down the target molecule into simpler, commercially available starting materials. The key transformation is the double fluorination of a dichloropyrazine ring. The ester can be formed from the corresponding carboxylic acid, which in turn is derived from a suitable precursor.

Recommended Synthetic Workflow

The following workflow outlines a reliable pathway for the synthesis and purification of the title compound.

Caption: Synthetic and Analytical Workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3,6-dichloropyrazine-2-carboxylate

This initial step converts the commercially available 3,6-Dichloropyrazine-2-carboxylic acid into its methyl ester to protect the carboxylic acid and improve solubility for the subsequent fluorination step.

-

Reagents and Equipment:

-

3,6-Dichloropyrazine-2-carboxylic acid

-

Methanol (Anhydrous)

-

Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as catalyst

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Suspend 3,6-Dichloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise. Rationale: This exothermic reaction forms the reactive acyl chloride in situ, which is then esterified by methanol. Using a catalyst like H₂SO₄ is an alternative (Fischer esterification).

-

Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3,6-dichloropyrazine-2-carboxylate, which can often be used in the next step without further purification.

-

Step 2: Synthesis of this compound via Halex Reaction

This is the key transformation where chlorine atoms are substituted by fluorine. The Halex reaction is a cornerstone of industrial aromatic fluorination.[6]

-

Reagents and Equipment:

-

Methyl 3,6-dichloropyrazine-2-carboxylate (1.0 eq)

-

Potassium fluoride (KF, spray-dried, anhydrous) (3.0-4.0 eq)

-

A phase-transfer catalyst (e.g., Tetrabutylammonium fluoride - TBAF) (catalytic amount)

-

High-boiling point aprotic polar solvent (e.g., DMF, DMSO, or Sulfolane)

-

Reaction vessel suitable for high temperatures with a mechanical stirrer and nitrogen inlet

-

Ice water

-

-

Procedure:

-

Charge a dry reaction vessel with spray-dried potassium fluoride and the chosen solvent under a nitrogen atmosphere. Rationale: The reaction is highly sensitive to water, which can compete with the fluoride nucleophile and lead to side products. Spray-dried KF has a high surface area, increasing its reactivity.

-

Add the phase-transfer catalyst. Rationale: A PTC like TBAF helps to solubilize the fluoride salt in the organic solvent, accelerating the reaction rate.[6][7]

-

Add Methyl 3,6-dichloropyrazine-2-carboxylate to the mixture.

-

Heat the reaction mixture to 60-120 °C (optimal temperature depends on the solvent) and stir vigorously for 12-24 hours.[7] Monitor the reaction progress by HPLC or GC-MS. Rationale: High temperatures are required to overcome the activation energy for the SNAr reaction on the electron-deficient pyrazine ring.[6]

-

After completion, cool the reaction mixture to room temperature and carefully pour it into ice water to quench the reaction.

-

Extract the product with an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate (3x).[7]

-

Combine the organic phases, wash with water and brine to remove the solvent and salts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product should be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure this compound as a solid.

-

Characterization and Data Analysis

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final product.

Spectroscopic Data

The following table summarizes the expected analytical data for this compound.

| Analytical Technique | Expected Data / Observation |

| Molecular Formula | C₆H₄F₂N₂O₂[8][9] |

| Molecular Weight | 174.11 g/mol [9] |

| ¹H NMR | Singlet ~3.9-4.1 ppm (3H, -OCH₃), Singlet ~8.5-8.7 ppm (1H, Ar-H) |

| ¹³C NMR | Signals expected for methyl carbon, ester carbonyl, and four distinct aromatic carbons. |

| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms. |

| Mass Spectrometry (MS) | [M+H]⁺ at m/z 175.03136[8] |

| Appearance | Typically a white to off-white solid. |

Note: NMR chemical shifts are solvent-dependent and are provided as approximate values. It is crucial to acquire ¹⁹F NMR to confirm the successful fluorination.

Chromatographic Purity

-

High-Performance Liquid Chromatography (HPLC/UPLC): Purity should be assessed using a suitable reversed-phase column (e.g., C18) with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or TFA). The final product should exhibit a single major peak with a purity of >97%.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a versatile intermediate. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for coupling with other fragments to build more complex drug candidates. The fluorinated pyrazine core imparts desirable properties, making it a valuable component in the synthesis of kinase inhibitors, antivirals, and other targeted therapies.

Conclusion

This guide has outlined a robust and reproducible methodology for the synthesis and characterization of this compound. The detailed protocols, from esterification of the dichlorinated precursor to the critical Halex fluorination and subsequent purification and analysis, provide a comprehensive framework for researchers. Mastery of this synthesis provides access to a key building block, enabling the exploration of novel chemical space in the pursuit of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 7. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]

- 8. PubChemLite - this compound (C6H4F2N2O2) [pubchemlite.lcsb.uni.lu]

- 9. This compound - CAS:356783-26-1 - Sunway Pharm Ltd [3wpharm.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 3,6-difluoropyrazine-2-carboxylate

Introduction

Methyl 3,6-difluoropyrazine-2-carboxylate is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazine core is a key pharmacophore in numerous biologically active molecules, and the introduction of fluorine atoms can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic properties. A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a self-validating system of protocols and data interpretation, this document is designed to be an authoritative resource for scientists engaged in the synthesis and application of this and structurally related compounds.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound give rise to a unique spectroscopic fingerprint. The strategic placement of two fluorine atoms, a methyl ester group, and the pyrazine ring's nitrogen atoms creates a distinct electronic environment that is reflected in its NMR, IR, and MS data.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule and probing the electronic environment of specific nuclei.[1] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to be simple, showing two distinct signals corresponding to the pyrazine ring proton and the methyl ester protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Singlet | 1H | Pyrazine H-5 |

| ~4.0 | Singlet | 3H | -OCH₃ |

Interpretation:

-

The downfield chemical shift of the pyrazine proton (H-5) is attributed to the deshielding effect of the electronegative nitrogen atoms and the fluorine atom at the adjacent C-6 position.

-

The methyl protons of the ester group are expected to appear as a singlet in the typical region for such functional groups.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on all six carbon atoms in the molecule. The chemical shifts are significantly influenced by the electronegativity of the attached fluorine and nitrogen atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (ester) |

| ~155 (doublet) | C-3 (J_CF ≈ 20 Hz) |

| ~152 (doublet) | C-6 (J_CF ≈ 20 Hz) |

| ~140 | C-2 |

| ~120 (doublet) | C-5 (J_CF ≈ 5 Hz) |

| ~53 | -OCH₃ |

Interpretation:

-

The carbonyl carbon of the ester group is expected at the most downfield position.

-

The carbon atoms directly bonded to fluorine (C-3 and C-6) will appear as doublets due to one-bond carbon-fluorine coupling (¹J_CF).

-

The C-5 carbon will also exhibit a smaller coupling to the fluorine at C-6 (a three-bond coupling, ³J_CF).

-

The methyl carbon will be the most upfield signal.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[2][3] For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -70 | Singlet | F at C-3 |

| ~ -75 | Singlet | F at C-6 |

Interpretation:

-

The chemical shifts of the fluorine atoms are influenced by the electronic effects of the substituents on the pyrazine ring. The ester group at C-2 will have a more pronounced effect on the fluorine at C-3 compared to the fluorine at C-6.

-

The absence of adjacent protons will result in singlet multiplicities for both fluorine signals in a proton-decoupled ¹⁹F NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[4] The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the ester group, and the carbon-fluorine bonds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2960 | Weak | Aliphatic C-H stretch (-OCH₃) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium | Aromatic C=C and C=N stretching |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-F stretch |

Interpretation:

-

The strong absorption around 1730 cm⁻¹ is a clear indicator of the ester carbonyl group.

-

The bands in the 1600-1480 cm⁻¹ region are characteristic of the pyrazine ring vibrations.

-

The strong absorption in the 1250-1100 cm⁻¹ region is indicative of the C-O and C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[5][6] For this compound, electrospray ionization (ESI) is a suitable soft ionization technique.

| Predicted m/z | Proposed Fragment |

| 175.03 | [M+H]⁺ (Molecular Ion) |

| 144.02 | [M - OCH₃]⁺ |

| 116.02 | [M - COOCH₃]⁺ |

Interpretation:

-

The molecular ion peak [M+H]⁺ is expected to be observed at m/z 175.03, confirming the molecular weight of the compound.

-

Common fragmentation pathways for methyl esters include the loss of the methoxy group (-OCH₃) and the entire methoxycarbonyl group (-COOCH₃).[7]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating and are based on established best practices in analytical chemistry.

NMR Data Acquisition and Processing

Figure 2: Workflow for NMR data acquisition and processing.

A detailed protocol for NMR data acquisition can be found in various standard laboratory guides.[8][9][10]

FT-IR Spectroscopy

Figure 3: Workflow for FT-IR data acquisition.

Standard operating procedures for FT-IR instruments provide detailed instructions for sample preparation and data collection.[11][12][13][14][15]

ESI-Mass Spectrometry

Figure 4: Workflow for ESI-Mass Spectrometry analysis.

Detailed protocols for ESI-MS can be found in specialized mass spectrometry literature.[16][17][18][19][20]

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, along with detailed protocols for data acquisition and interpretation. The synergistic use of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry allows for the unambiguous structural confirmation and purity assessment of this important heterocyclic compound. The principles and methodologies outlined herein serve as a valuable resource for researchers working in the fields of organic synthesis, medicinal chemistry, and drug development.

References

- 1. kisacademics.com [kisacademics.com]

- 2. biophysics.org [biophysics.org]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. compoundchem.com [compoundchem.com]

- 6. fiveable.me [fiveable.me]

- 7. bendola.com [bendola.com]

- 8. sssc.usask.ca [sssc.usask.ca]

- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. cbic.yale.edu [cbic.yale.edu]

- 12. pharmapath.in [pharmapath.in]

- 13. mse.iastate.edu [mse.iastate.edu]

- 14. pharmabeginers.com [pharmabeginers.com]

- 15. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 16. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. phys.libretexts.org [phys.libretexts.org]

- 20. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]

An In-depth Technical Guide to Methyl 3,6-difluoropyrazine-2-carboxylate: Properties, Synthesis, and Applications in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,6-difluoropyrazine-2-carboxylate (CAS No: 356783-26-1) is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry and materials science.[1][2][3] Its structure, featuring an electron-deficient pyrazine core substituted with two fluorine atoms and a methyl ester group, imparts unique chemical properties that are highly sought after in the design of novel therapeutic agents and advanced materials. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, binding affinity, and lipophilicity.[4][5] This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic profile, synthetic routes, and key applications of this versatile intermediate, offering field-proven insights for its effective utilization in research and development.

Part 1: Core Physicochemical Properties and Molecular Structure

Understanding the fundamental properties of this compound is essential for its application. The pyrazine ring is inherently electron-poor, and this effect is greatly amplified by the presence of two strongly electronegative fluorine atoms and the electron-withdrawing methyl carboxylate group. This electronic profile is a key determinant of the molecule's reactivity and its interactions in biological systems.

Key Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 356783-26-1 | [1][2] |

| Molecular Formula | C₆H₄F₂N₂O₂ | [1][2] |

| Molecular Weight | 174.11 g/mol | [1] |

| InChIKey | CKZOKSMLAGXOJY-UHFFFAOYSA-N | [2][6] |

| SMILES | COC(=O)C1=C(F)N=CC(=N1)F | [6][7] |

| Synonyms | 3,6-Difluoro-pyrazine-2-carboxylic acid methyl ester | [1][2] |

| Purity (Typical) | ≥97% | [1] |

| Storage | Sealed in dry, Room Temperature or 2-8°C for long-term | [1][6] |

Molecular Structure Diagram

Caption: 2D Structure of this compound.

Part 2: Spectroscopic Profile for Structural Verification

Accurate structural confirmation is paramount in synthesis and quality control. The following section details the expected spectral characteristics for this compound, providing a self-validating system for its identification.

Expected Spectroscopic Data Summary

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | -OCH₃ (singlet) | ~3.9 - 4.1 ppm | Protons on methyl ester group. |

| Pyrazine H (singlet) | ~8.0 - 8.5 ppm | Aromatic proton on the electron-deficient pyrazine ring. | |

| ¹⁹F NMR | Pyrazine-F (singlet) | Two distinct signals | Two fluorine atoms are in chemically non-equivalent environments. |

| ¹³C NMR | -OC H₃ | ~53 ppm | Carbon of the methyl ester. |

| Pyrazine Ring Carbons | ~140 - 160 ppm | Aromatic carbons, with significant C-F coupling observed. | |

| C =O (Ester) | ~160 - 165 ppm | Carbonyl carbon of the ester group. | |

| IR Spectroscopy | C=O Stretch (Ester) | 1720 - 1740 cm⁻¹ | Characteristic strong absorption for an ester carbonyl group.[8] |

| C-F Stretch | 1100 - 1300 cm⁻¹ | Strong absorption typical for aryl-fluoride bonds. | |

| Aromatic C=N/C=C Stretch | 1400 - 1600 cm⁻¹ | Vibrations from the pyrazine ring. | |

| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z = 174 | Corresponds to the molecular weight of the compound.[1] |

| Major Fragments | m/z = 143, 115 | Corresponding to loss of [-OCH₃] and [-COOCH₃], respectively.[9] |

Part 3: Synthesis and Chemical Reactivity

Expert Insights into Reactivity

The chemical behavior of this compound is dominated by the severe electron-deficient nature of its core. This makes the pyrazine ring highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions, where one or both fluorine atoms can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiols). This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the facile introduction of diverse functional groups to build molecular complexity.[10] Furthermore, the ester functional group can undergo standard transformations such as hydrolysis to the corresponding carboxylic acid or amidation to form carboxamides, further expanding its synthetic potential.

Proposed Synthetic Workflow

While multiple proprietary synthesis routes exist, a logical and robust pathway can be designed based on established organofluorine chemistry principles. A common and cost-effective strategy involves a halogen exchange (HALEX) reaction from a readily available chlorinated precursor.

Caption: Generalized workflow for synthesis and functionalization.

Experimental Protocol: HALEX Fluorination (Exemplary)

This protocol is a representative, self-validating system for converting the dichloro-analogue to the target difluoro compound.

-

Reactor Preparation: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple is charged with anhydrous potassium fluoride (KF, spray-dried, 2.5 equivalents) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equivalents).

-

Solvent and Reactant Addition: Anhydrous, high-boiling polar aprotic solvent (e.g., sulfolane) is added to the flask. The mixture is stirred and heated to ~100°C under a gentle stream of nitrogen to ensure all components are dry.

-

Reaction Initiation: Methyl 3,6-dichloropyrazine-2-carboxylate (1.0 equivalent) is added to the stirred suspension. The reaction mixture is then heated to a temperature between 180-220°C.

-

Causality Insight: The high temperature is necessary to overcome the activation energy for the SₙAr reaction on the deactivated pyrazine ring. The polar aprotic solvent effectively solvates the potassium cation, increasing the nucleophilicity of the fluoride anion.

-

-

Monitoring and Work-up: The reaction is monitored by HPLC or GC-MS until the starting material is consumed. Upon completion, the mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The crude mixture is filtered to remove inorganic salts. The filtrate is washed sequentially with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to yield this compound.

Part 4: Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile scaffold for the synthesis of biologically active molecules.

-

Medicinal Chemistry: The difluoropyrazine moiety is a privileged structure in modern drug discovery. It serves as a core fragment in a variety of kinase inhibitors, where the fluorine atoms can form critical hydrogen bonds or other non-covalent interactions within the ATP-binding pocket of the target enzyme. Its derivatives are also explored as negative allosteric modulators (NAMs) of receptors like mGlu5, which are targets for neurological disorders.[10] The introduction of the methyl ester provides a convenient handle for creating amide libraries to explore structure-activity relationships (SAR).[10]

-

Materials Science: While less common, related dihalopyrazine intermediates are utilized as precursors for the synthesis of UV absorbers and organic electronic materials.[11] The high thermal stability and unique electronic properties of the pyrazine ring make it an attractive candidate for these high-performance applications.

Part 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this reactive chemical intermediate. The following guidelines are based on data from structurally related compounds.

Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[12] Harmful if swallowed.

-

Handling: Always work in a well-ventilated chemical fume hood.[13] Avoid generating dust or aerosols. Prevent contact with skin, eyes, and clothing.[14] Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[13]

-

Required PPE: Wear flame-retardant antistatic protective clothing, chemical-resistant gloves (e.g., nitrile), and OSHA-approved safety goggles or a face shield.[14]

Laboratory Handling Workflow

Caption: Standard safety workflow for handling chemical intermediates.

Storage and Stability

-

Storage Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from heat and ignition sources.[13] For long-term stability, storage at 2-8°C is recommended.[6]

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature). Avoid strong oxidizing agents and strong bases.[14]

Conclusion

This compound is more than a mere chemical; it is an enabling tool for innovation in drug discovery and beyond. Its unique combination of a fluorinated, electron-deficient core and versatile reactive handles provides chemists with a powerful platform for constructing novel molecules with tailored properties. By understanding its physicochemical characteristics, reactivity profile, and proper handling procedures, researchers can fully leverage this intermediate to accelerate the development of next-generation pharmaceuticals and advanced materials.

References

- 1. This compound - CAS:356783-26-1 - Sunway Pharm Ltd [3wpharm.com]

- 2. echemi.com [echemi.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound,356783-26-1-Amadis Chemical [amadischem.com]

- 7. PubChemLite - this compound (C6H4F2N2O2) [pubchemlite.lcsb.uni.lu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. researchmap.jp [researchmap.jp]

- 10. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Methyl 3,6-difluoropyrazine-2-carboxylate (CAS 356783-26-1): Properties, Applications, and Supplier Information

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,6-difluoropyrazine-2-carboxylate, identified by the CAS number 356783-26-1, is a fluorinated heterocyclic compound belonging to the pyrazine class of molecules. Its unique chemical structure, featuring a pyrazine ring substituted with two fluorine atoms and a methyl carboxylate group, makes it a valuable building block and intermediate in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known properties, potential applications, and reliable suppliers of this compound, with a particular focus on its emerging role as a potential anticonvulsant agent.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 356783-26-1 | [1] |

| Molecular Formula | C₆H₄F₂N₂O₂ | [1] |

| Molecular Weight | 174.11 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | 3,6-Difluoro-pyrazine-2-carboxylic acid methyl ester, methyl 3,6-difluoro-2-pyrazinecarboxylate | [1] |

| Appearance | Solid (form may vary by supplier) | |

| Purity | Typically ≥95% | [3] |

| Storage | Recommended storage conditions may vary, but typically stored in a cool, dry place away from light. |

Synthesis and Chemical Reactivity

While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed literature, the synthesis of related pyrazine derivatives often involves multi-step sequences starting from commercially available precursors. A plausible synthetic approach could involve the construction of the pyrazine ring followed by functional group manipulations such as fluorination and esterification.

The reactivity of this compound is largely dictated by its functional groups. The pyrazine ring is an electron-deficient system, and the fluorine atoms further enhance this property, making the ring susceptible to nucleophilic aromatic substitution reactions. The ester group can undergo hydrolysis to the corresponding carboxylic acid or can be converted to amides and other derivatives, providing a handle for further molecular elaboration.

A general workflow for the utilization of such a chemical intermediate in a drug discovery program is outlined below:

Potential Applications in Drug Discovery

Anticonvulsant Activity

The most significant therapeutic potential identified for this compound is in the area of epilepsy treatment, where it is categorized as a potential anticonvulsant.[1] While specific studies on this compound are not yet prevalent in the public domain, research into related pyrazine derivatives has shown promising anticonvulsant activity in preclinical models.[4]

The evaluation of novel anticonvulsant agents typically involves a battery of in vivo tests in animal models. The Anticonvulsant Screening Program (ASP) run by the National Institutes of Health (NIH) utilizes a tiered approach for the preliminary evaluation of compounds.

Standard Preclinical Screening Protocol for Anticonvulsant Activity:

-

Maximal Electroshock (MES) Seizure Test: This test induces a generalized tonic-clonic seizure via an electrical stimulus. The ability of a compound to prevent the spread of the seizure is a key indicator of its potential efficacy against generalized seizures.[5][6]

-

Subcutaneous Metrazol (scMET) Seizure Test: Metrazol (pentylenetetrazole) is a chemical convulsant that induces myoclonic seizures. This test identifies compounds that can raise the seizure threshold.[5][6]

-

6 Hz Seizure Test: This model is used to identify compounds that may be effective against pharmacoresistant partial seizures.[4][6]

-

Rotarod Test for Neurotoxicity: This test assesses for potential motor impairment and other neurological deficits, providing an early indication of a compound's side-effect profile.[7]

The following diagram illustrates the typical preclinical screening cascade for a potential anticonvulsant compound:

Role as a Chemical Intermediate

Beyond its potential direct therapeutic use, this compound serves as a valuable intermediate in the synthesis of more complex molecules. The pyrazine core is a common scaffold in a variety of biologically active compounds. For instance, pyrazine derivatives have been investigated for their antimicrobial and anticancer properties. The presence of the fluorine atoms can enhance metabolic stability and binding affinity of the final compounds.

Suppliers

A number of chemical suppliers offer this compound for research and development purposes. When selecting a supplier, it is crucial to consider factors such as purity, availability, and the provision of comprehensive analytical data (e.g., Certificate of Analysis, NMR, and mass spectrometry data).

A non-exhaustive list of potential suppliers includes:

-

BLD Pharm

-

Echemi

-

AlchemyPharm

-

CymitQuimica

-

Sunway Pharm Ltd.

-

Fluorochem

-

Oakwood Chemical

-

BOC Sciences

It is recommended to contact these suppliers directly to obtain the most up-to-date information on product specifications, pricing, and availability.

Conclusion

This compound is a promising chemical entity with clear potential in the field of medicinal chemistry, particularly as a scaffold for the development of novel anticonvulsant drugs. Its utility as a versatile chemical intermediate further broadens its applicability in the synthesis of a diverse range of biologically active molecules. Further research into the specific biological activities and mechanism of action of this compound is warranted and could lead to the development of new therapeutic agents.

References

- 1. echemi.com [echemi.com]

- 2. This compound - CAS:356783-26-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Pyrazine Ring in Methyl 3,6-difluoropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: An Electron-Deficient Core Primed for Functionalization

Methyl 3,6-difluoropyrazine-2-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The convergence of an aromatic pyrazine core with three potent electron-withdrawing groups—two fluorine atoms and a methyl carboxylate group—renders the ring system exceptionally electron-deficient.[2][3] This electronic characteristic is the cornerstone of its reactivity, making it a valuable scaffold for the synthesis of complex molecular architectures. The presence of fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability in drug candidates.[4][5] This guide provides a comprehensive analysis of the reactivity of this molecule, with a primary focus on its most prominent reaction pathway: nucleophilic aromatic substitution.

The Dominant Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The pyrazine ring, inherently electron-poor due to the presence of two nitrogen atoms, is further deactivated towards electrophilic attack by the attached fluorine and methyl carboxylate substituents.[6] Conversely, these electron-withdrawing groups strongly activate the ring for nucleophilic aromatic substitution (SNAr).[7][8] This reaction is the most synthetically useful transformation for this class of compounds, allowing for the introduction of a wide array of functional groups.[9]

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex, although some SNAr reactions have been shown to proceed through a concerted mechanism.[10][11] In the case of this compound, a nucleophile will attack one of the carbon atoms bearing a fluorine atom, forming a resonance-stabilized anionic intermediate (the Meisenheimer complex). The subsequent expulsion of the fluoride ion restores the aromaticity of the ring, yielding the substituted product.

Regioselectivity: A Tale of Two Fluorines

A key consideration in the SNAr of this compound is the regioselectivity of the nucleophilic attack. With two fluorine atoms at the C-3 and C-6 positions, the question of which one is more readily displaced is paramount for synthetic planning. The regiochemical outcome is dictated by the relative electrophilicity of the carbon atoms and the stability of the resulting Meisenheimer complex.

The electron-withdrawing effects of the pyrazine nitrogens, the second fluorine atom, and the methyl carboxylate group all contribute to the activation of both C-3 and C-6 positions for nucleophilic attack. While empirical studies on this specific molecule are not extensively documented in the literature, we can infer the likely regioselectivity based on established principles of physical organic chemistry. The C-6 position is situated between two nitrogen atoms (in a para and ortho relationship), which strongly withdraw electron density. The C-3 position is ortho to a nitrogen and the methyl carboxylate group, and para to the other nitrogen. Computational studies, such as the calculation of LUMO (Lowest Unoccupied Molecular Orbital) coefficients and transition state energies, would be invaluable in definitively predicting the more favorable site of attack.[12][13]

Caption: Factors influencing nucleophilic attack on the pyrazine ring.

Hypothetical Scope of Nucleophilic Aromatic Substitution

The high degree of activation of the pyrazine ring in this compound suggests that it will react with a broad range of nucleophiles. A summary of potential transformations is presented in the table below. It is important to note that the regioselectivity (substitution at C-3 vs. C-6) may vary depending on the nucleophile and reaction conditions.

| Nucleophile | Reagent Example | Expected Product |

| O-Nucleophiles | Sodium methoxide (NaOMe) | Methyl 3-fluoro-6-methoxypyrazine-2-carboxylate |

| N-Nucleophiles | Ammonia (NH₃) | Methyl 3-amino-6-fluoropyrazine-2-carboxylate |

| S-Nucleophiles | Sodium thiophenoxide (NaSPh) | Methyl 3-fluoro-6-(phenylthio)pyrazine-2-carboxylate |

| C-Nucleophiles | Sodium cyanide (NaCN) | Methyl 3-cyano-6-fluoropyrazine-2-carboxylate |

Representative Experimental Protocol for SNAr

The following is a generalized, representative protocol for a nucleophilic aromatic substitution reaction on this compound. This protocol is based on standard procedures for similar electron-deficient heterocyclic systems and would require optimization for specific nucleophiles.

Materials:

-

This compound

-

Nucleophile (e.g., amine, alcohol, thiol)

-

Base (e.g., K₂CO₃, Et₃N, NaH)

-

Anhydrous solvent (e.g., DMF, DMSO, THF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry, inert gas-flushed round-bottom flask, add this compound (1.0 eq).

-

Dissolve the starting material in the chosen anhydrous solvent.

-

Add the base (1.1 - 2.0 eq) to the solution.

-

In a separate flask, prepare a solution of the nucleophile (1.1 - 1.5 eq) in the same anhydrous solvent.

-

Add the nucleophile solution dropwise to the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Caption: A typical workflow for an SNAr reaction.

Other Potential Transformations

While SNAr is the dominant reaction manifold, other transformations, though less favorable, should be considered.

Electrophilic Aromatic Substitution

Due to the highly electron-deficient nature of the pyrazine ring in this molecule, electrophilic aromatic substitution is extremely unlikely to occur. The strong deactivating effects of the two nitrogen atoms, two fluorine atoms, and the methyl carboxylate group make the ring system very resistant to attack by electrophiles.[2]

Metal-Catalyzed Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-C and C-N bonds with (hetero)aryl halides. It is plausible that the fluorine atoms on this compound could participate in such reactions, particularly with organometallic reagents like boronic acids (Suzuki coupling) or organozinc reagents (Negishi coupling).[10] These reactions would offer a complementary approach to the functionalization of the pyrazine core, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

Conclusion

This compound is a versatile building block whose reactivity is dominated by the electron-deficient nature of its pyrazine ring. The primary and most synthetically valuable transformation is nucleophilic aromatic substitution, which allows for the displacement of one of the fluorine atoms by a wide variety of nucleophiles. While the regioselectivity of this process requires careful consideration and likely empirical determination for each new nucleophile, the high degree of activation of the ring suggests that these reactions should proceed under mild conditions. The potential for metal-catalyzed cross-coupling reactions further expands the synthetic utility of this compound. This guide provides a foundational understanding for researchers looking to leverage the unique reactivity of this compound in the design and synthesis of novel molecules for a range of scientific applications.

References

- 1. Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-fluoropyrazine| Ambeed [ambeed.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound - CAS:356783-26-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 11. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. researchgate.net [researchgate.net]

- 13. CAS: 356783-10-3 | CymitQuimica [cymitquimica.com]

A Technical Guide to the Solubility of Methyl 3,6-difluoropyrazine-2-carboxylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3,6-difluoropyrazine-2-carboxylate. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines the theoretical principles governing its solubility in common organic solvents. Furthermore, it offers a detailed experimental protocol for the precise determination of its solubility, ensuring scientific integrity and reproducibility. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this fluorinated pyrazine derivative.

Introduction to this compound

This compound is a fluorinated heterocyclic compound featuring a pyrazine ring substituted with two fluorine atoms and a methyl ester group.[1][2] The presence of fluorine atoms can significantly influence the physicochemical properties of organic molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] Pyrazine derivatives themselves are crucial scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials.[3][5] Understanding the solubility of this compound is paramount for a variety of applications, including reaction chemistry, formulation development, and purification processes.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C6H4F2N2O2 | [1][2] |

| Molecular Weight | 174.11 g/mol | [2] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| XlogP (predicted) | 0.8 | [1] |

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in various solvents. This principle states that substances with similar polarities are more likely to be soluble in one another.

Molecular Structure and Polarity:

The structure of this compound contains both polar and non-polar regions:

-

Polar Moieties: The pyrazine ring with its two nitrogen atoms, the two highly electronegative fluorine atoms, and the carbonyl group of the methyl ester contribute to the molecule's polarity. These groups can participate in dipole-dipole interactions and potentially hydrogen bonding with protic solvents.

-

Non-Polar Moieties: The methyl group of the ester is non-polar.

The predicted XlogP value of 0.8 suggests that the compound has a relatively balanced hydrophilic-lipophilic character.[1]

Expected Solubility in Common Organic Solvents:

Based on its structure, we can anticipate the following solubility trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and strong dipole-dipole interactions. It is expected that this compound will exhibit moderate to good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have significant dipole moments and can effectively solvate the polar regions of the molecule. Good solubility is anticipated in these solvents, particularly in highly polar aprotic solvents like DMF and DMSO.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the molecule, it is expected to have low solubility in non-polar solvents.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard gravimetric method for determining the solubility of this compound.

Materials and Equipment

-

This compound

-

A selection of common organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Experimental Workflow

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume of each selected organic solvent (e.g., 2.0 mL).

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is necessary.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant into a syringe (e.g., 1.0 mL).

-

Attach a syringe filter to the syringe and dispense the clear, filtered solution into a pre-weighed vial.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered aliquot.

-

Place the vials containing the filtered solutions in a vacuum oven at a suitable temperature to evaporate the solvent completely. Alternatively, a desiccator can be used.

-

Once the solvent has been fully removed, reweigh the vials containing the solid residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the final mass of the vial minus the initial mass of the empty vial.

-

Solubility can be calculated in various units, such as mg/mL or g/100 g of solvent.

Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of aliquot (mL))

-

Data Presentation

While experimental data is not available in the literature, the following table illustrates how the results of the proposed experiment should be presented.

| Solvent | Polarity Index | Expected Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Hexane | 0.1 | Very Low | To be determined |

| Toluene | 2.4 | Low | To be determined |

| Ethyl Acetate | 4.4 | Moderate | To be determined |

| Acetone | 5.1 | Good | To be determined |

| Acetonitrile | 5.8 | Good | To be determined |

| Ethanol | 4.3 | Good | To be determined |

| Methanol | 5.1 | Good | To be determined |

| Dimethylformamide (DMF) | 6.4 | Very Good | To be determined |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Good | To be determined |

Factors Influencing Solubility

Several factors can influence the solubility of this compound.

Caption: Key factors influencing the solubility of a solid compound.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic.

-

Solvent Polarity: As discussed, the polarity of the solvent is a critical determinant of solubility.

-

Crystal Lattice Energy: The energy required to break the intermolecular forces in the solid crystal lattice of this compound will impact its solubility. A higher lattice energy will generally lead to lower solubility.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is limited, a sound understanding of its molecular structure and the principles of solubility allows for reasoned predictions of its behavior in common organic solvents. This guide provides a robust theoretical framework and a detailed, practical protocol for the experimental determination of its solubility. The methodologies outlined herein will enable researchers to generate the necessary data to support their work in synthesis, formulation, and other critical areas of chemical and pharmaceutical development.

References

- 1. PubChemLite - this compound (C6H4F2N2O2) [pubchemlite.lcsb.uni.lu]

- 2. This compound - CAS:356783-26-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijbpas.com [ijbpas.com]

Methodological & Application

The Strategic Application of Methyl 3,6-difluoropyrazine-2-carboxylate in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: The Rising Prominence of Fluorinated Pyrazines in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-containing heterocyles has become a cornerstone of rational drug design. The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a privileged structure found in numerous biologically active compounds. When combined with fluorine, the most electronegative element, the resulting fluorinated pyrazine core offers a powerful tool to modulate a molecule's physicochemical and pharmacological properties.[1][2] The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability and oral bioavailability by altering lipophilicity.[3][4]

Methyl 3,6-difluoropyrazine-2-carboxylate (CAS No. 356783-26-1) has emerged as a particularly valuable and versatile building block for the synthesis of novel therapeutics.[5][6][7] Its unique trifunctional nature—a reactive ester, an electron-deficient pyrazine ring, and two strategically placed fluorine atoms—provides medicinal chemists with multiple avenues for synthetic diversification and property optimization. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and insights into its role in constructing complex bioactive molecules.

Physicochemical Properties and Reactivity Profile

This compound is a stable, crystalline solid at room temperature. The electron-withdrawing nature of the two fluorine atoms and the pyrazine nitrogens renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), while the methyl ester provides a convenient handle for amide bond formation, a reaction paramount in drug discovery.

| Property | Value | Source |

| CAS Number | 356783-26-1 | [5][6] |

| Molecular Formula | C₆H₄F₂N₂O₂ | [5][6][7] |

| Molecular Weight | 174.11 g/mol | [6] |

| Appearance | White to off-white solid | Supplier Data |

| Reactivity | Susceptible to SNAr; Ester hydrolysis; Amide coupling | Synthetic Chemistry Principles |

The reactivity of the molecule is dictated by its electronic landscape. The fluorine atoms can act as leaving groups in SNAr reactions, allowing for the introduction of various nucleophiles. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a key intermediate for the synthesis of a wide array of amides.

Core Synthetic Transformations and Protocols

The true utility of this compound lies in its capacity to be transformed into more complex molecular architectures. Below are detailed protocols for two of the most critical transformations: ester hydrolysis and subsequent amide coupling.

Protocol 1: Hydrolysis to 3,6-Difluoropyrazine-2-carboxylic Acid

The conversion of the methyl ester to the carboxylic acid is the gateway to a vast chemical space of amides and other carboxylic acid derivatives. This protocol is adapted from established methods for the hydrolysis of related heterocyclic esters, employing a simple base-mediated approach.[8]

Rationale: Lithium hydroxide (LiOH) is a strong base that effectively saponifies the methyl ester. The use of a water/THF mixture ensures the solubility of both the ester starting material and the hydroxide salt, facilitating an efficient reaction. An acidic workup is necessary to protonate the resulting carboxylate salt and precipitate the desired carboxylic acid.

Caption: Workflow for the hydrolysis of this compound.

Materials:

-

This compound

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio).

-

Base Addition: Add lithium hydroxide monohydrate (1.5 eq) to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 3,6-difluoropyrazine-2-carboxylic acid as a solid. The product can be used in the next step without further purification or can be recrystallized if necessary.

Protocol 2: Amide Coupling to Synthesize Bioactive Scaffolds

The resulting 3,6-difluoropyrazine-2-carboxylic acid is a versatile intermediate for the synthesis of a diverse library of amides. The following protocol employs a standard and reliable coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt), to facilitate the formation of the amide bond with a representative primary amine.[9][10][11]

Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[11] HOBt is often added to suppress side reactions and minimize racemization (if chiral amines are used) by forming an active ester intermediate that is less reactive but more selective than the O-acylisourea. A tertiary amine base, such as diisopropylethylamine (DIPEA), is used to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction.

Caption: General workflow for amide coupling.

Materials:

-

3,6-Difluoropyrazine-2-carboxylic acid

-

Desired primary or secondary amine (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reactant Preparation: To a dry round-bottom flask under an inert atmosphere, add 3,6-difluoropyrazine-2-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

-

Solvent and Base Addition: Dissolve the mixture in anhydrous DMF or DCM. Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.

-

Coupling Agent Addition: Add EDC·HCl (1.2 eq) to the reaction mixture in one portion.

-

Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup:

-

If using DCM: Dilute the reaction mixture with DCM and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

If using DMF: Quench the reaction by adding water and extract the product with ethyl acetate. Wash the combined organic layers with water and brine to remove residual DMF.

-

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,6-difluoropyrazine-2-carboxamide.

Applications in Drug Discovery: Case Studies

The 3,6-difluoropyrazine-2-carboxamide scaffold is a key component in several classes of bioactive molecules, most notably in the development of antiviral agents and kinase inhibitors.

Case Study 1: Analogs of Favipiravir

Favipiravir (T-705), a 6-fluoro-3-hydroxypyrazine-2-carboxamide, is a potent antiviral drug that acts as an RNA-dependent RNA polymerase (RdRp) inhibitor.[3][12] It is approved for the treatment of influenza and has been investigated for its activity against a broad range of RNA viruses. The synthesis of Favipiravir and its analogs often involves the manipulation of a fluorinated pyrazine core. For instance, synthetic routes have been developed starting from intermediates like 3,6-dichloropyrazine-2-carbonitrile, which is subsequently fluorinated and hydrolyzed to build the Favipiravir scaffold.[4] The use of this compound provides a direct entry point to novel analogs by first converting it to the corresponding amide, followed by selective nucleophilic substitution of one of the fluorine atoms with a hydroxyl group or other nucleophiles.

| Compound | Biological Target | Therapeutic Area | Reference |

| Favipiravir | RNA-dependent RNA polymerase (RdRp) | Antiviral (Influenza, etc.) | [3][12] |

| Favipiravir Analogs | RdRp and other viral enzymes | Antiviral | [2][12] |

Case Study 2: Kinase Inhibitors

The pyrazine ring is a common scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the kinase active site. The difluoro-substitution pattern of the title compound can be exploited to fine-tune the electronic properties and binding interactions of potential inhibitors. For example, recent research has focused on 3-amino-pyrazine-2-carboxamide derivatives as potent FGFR inhibitors for cancer therapy.[13] While not directly starting from this compound, these studies underscore the importance of the pyrazine-2-carboxamide core in kinase inhibition. By applying the protocols described above, researchers can synthesize libraries of 3,6-difluoropyrazine-2-carboxamides and screen them against various kinase targets, leveraging the fluorine atoms to potentially enhance potency and selectivity.[14]

Conclusion and Future Outlook

This compound is a high-value building block that offers a streamlined entry into the synthesis of diverse and medicinally relevant fluorinated pyrazine derivatives. Its predictable reactivity allows for the systematic exploration of chemical space through ester hydrolysis, amide coupling, and nucleophilic aromatic substitution. The demonstrated success of the related pyrazine carboxamide scaffold in approved drugs like Favipiravir highlights the therapeutic potential of molecules derived from this starting material. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic use of versatile, fluorinated building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

- 1. One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. [PDF] Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods | Semantic Scholar [semanticscholar.org]

- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 6. Amide Synthesis [fishersci.dk]

- 7. PubChemLite - this compound (C6H4F2N2O2) [pubchemlite.lcsb.uni.lu]

- 8. jocpr.com [jocpr.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hepatochem.com [hepatochem.com]

- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 12. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Methyl 3,6-difluoropyrazine-2-carboxylate in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Pyrazine Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a cornerstone of rational drug design.[1][2] Methyl 3,6-difluoropyrazine-2-carboxylate stands out as a preeminent starting material, offering a unique convergence of desirable properties. The pyrazine core is a recognized pharmacophore present in numerous bioactive compounds, while the dual fluorine substituents provide a powerful tool for modulating physicochemical and pharmacokinetic properties.[1][3] The electron-withdrawing nature of the fluorine atoms and the pyrazine nitrogens renders the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr), making it an exceptionally versatile scaffold for constructing complex molecular architectures.

This guide provides an in-depth exploration of this compound as a key intermediate, detailing its reactivity, providing validated protocols for its application, and contextualizing its role in the synthesis of high-value bioactive molecules, particularly in the development of corticotropin-releasing factor-1 (CRF-1) receptor antagonists.[4][5][6]

Physicochemical Properties and Reactivity Profile

A clear understanding of the reagent's fundamental properties is critical for its effective use.

| Property | Value |

| CAS Number | 356783-26-1 |

| Molecular Formula | C₆H₄F₂N₂O₂ |

| Molecular Weight | 174.11 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in common organic solvents (e.g., THF, DMF, DMSO, CH₂Cl₂) |

The key to this molecule's utility lies in the electronic landscape of the pyrazine ring. The two nitrogen atoms and two highly electronegative fluorine atoms create a significantly electron-deficient aromatic system. This pronounced electrophilicity makes the carbon atoms bonded to fluorine highly activated towards attack by nucleophiles. Consequently, the fluorine atoms act as excellent leaving groups in SNAr reactions, a mechanistic pathway that is fundamental to the application of this building block.[7]

Core Application: A Gateway to Pyrazinone-Based CRF-1 Receptor Antagonists

Corticotropin-releasing factor-1 (CRF-1) receptor antagonists have garnered significant attention as potential therapeutics for stress-related disorders like anxiety and depression.[8][9][10] A prominent class of these antagonists is built upon a central pyrazinone core. This compound serves as a pivotal starting material for the construction of this core scaffold.

The general synthetic strategy involves a sequential SNAr reaction, followed by cyclization and further functionalization. The first SNAr reaction, typically with an amine, proceeds with high regioselectivity, displacing one of the fluorine atoms. This is followed by hydrolysis of the methyl ester, amidation, and subsequent intramolecular cyclization to form the desired pyrazinone ring system.

Experimental Protocols and Methodologies

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with a Primary Amine

This protocol outlines a representative method for the initial and most critical step in utilizing this compound: the regioselective substitution of a fluorine atom with a primary amine.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is chosen to solubilize the reactants and facilitate the formation of the charged intermediate (Meisenheimer complex) without interfering with the nucleophile.[7]

-

Base: A non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is used to neutralize the HF generated during the reaction, driving the equilibrium towards the product. It is selected over inorganic bases to maintain a homogenous reaction mixture.

-

Temperature: The reaction is typically run at room temperature to moderate temperatures (e.g., 50-80 °C). The high activation of the pyrazine ring often precludes the need for very high temperatures, which could lead to side products.

Materials and Reagents:

-

This compound

-

Primary amine of choice (1.0 - 1.2 equivalents)

-

Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (for workup)

-

Brine (saturated aq. NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous THF to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Reagent Addition: Add the primary amine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours). If the reaction is sluggish, it can be gently heated to 50 °C.

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired mono-substituted product.

Self-Validation:

-

Expected Outcome: A clean conversion to the mono-amino substituted pyrazine carboxylate. The regioselectivity is dictated by the electronic and steric environment of the two fluorine atoms.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The disappearance of one of the fluorine signals in the ¹⁹F NMR spectrum is a key diagnostic indicator.

Visualization of Key Processes

Diagram 1: SNAr Reaction Mechanism

This diagram illustrates the two-step addition-elimination mechanism characteristic of the SNAr reaction on the difluoropyrazine ring.

Caption: The SNAr mechanism proceeds via a rate-limiting nucleophilic attack.

Diagram 2: Synthetic Workflow to a Pyrazinone Core

This workflow outlines the key transformations from the starting material to a core structure found in many CRF-1 receptor antagonists.

Caption: Multi-step synthesis of a pyrazinone core from the starting difluoropyrazine.

Troubleshooting and Mechanistic Considerations

| Issue | Potential Cause(s) | Troubleshooting Suggestions |

| Low Reaction Conversion | 1. Insufficient reactivity of the nucleophile. 2. Steric hindrance. 3. Inadequate base strength or amount. | 1. Increase reaction temperature (e.g., to 80 °C). 2. Switch to a more polar solvent like DMF or DMSO. 3. Use a stronger non-nucleophilic base (e.g., DBU) or increase equivalents of DIPEA. |

| Formation of Di-substituted Product | 1. Use of >1.2 equivalents of nucleophile. 2. Prolonged reaction time or high temperature after initial substitution. | 1. Use nucleophile as the limiting reagent (1.0 eq). 2. Monitor the reaction closely by LC-MS and stop it once the starting material is consumed. 3. Purify carefully by column chromatography. |

| Ester Hydrolysis | Presence of water and strong base, especially at elevated temperatures. | 1. Ensure all reagents and solvents are anhydrous. 2. Use a hindered organic base like DIPEA instead of stronger bases if possible. |